

A Technical Guide to the Mechanochemical Synthesis of Creatine Citric Acid Cocrystals

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanochemical synthesis of creatine citric acid cocrystals (c-CCA). This novel formulation offers significantly improved physicochemical properties compared to commercially available creatine supplements, making it a promising candidate for advanced drug development and nutraceutical applications. This document details the experimental protocols for its synthesis and characterization, presents quantitative data in a comparative format, and illustrates key processes through logical diagrams.

Introduction

Creatine is a widely used dietary supplement known for its ergogenic effects. However, its most common form, creatine monohydrate, suffers from low aqueous solubility, which can impact its bioavailability and ease of use.[1][2] While more soluble forms like creatine hydrochloride exist, they often come with the drawback of high acidity, leading to potential dental health issues and an unpleasant taste.[1][2] The 1:1 creatine:citric acid cocrystal (c-CCA) presents a solution to these challenges by significantly enhancing solubility while maintaining a less acidic profile.[1] [2] Mechanochemistry, an efficient and scalable green synthesis method, has been successfully employed to produce these cocrystals.[3][4] This guide focuses on the mechanochemical pathways to synthesize and characterize c-CCA.



Physicochemical Properties of Creatine Citric Acid Cocrystals

The mechanochemical synthesis of creatine and citric acid yields a cocrystal with demonstrably superior properties compared to its precursors. A key advantage is the substantial increase in aqueous solubility.

Property	Creatine Monohydrate	Creatine Citric Acid Cocrystal (c-CCA)	Reference
Aqueous Solubility	13.3(6) g/L	32.0(8) g/L	[1][2]
Acidity	-	~10x less acidic than creatine hydrochloride	[1][2]

Table 1: Comparative Physicochemical Properties

Experimental Protocols Materials

- Creatine Monohydrate
- Anhydrous Citric Acid
- Citric Acid Monohydrate
- Deionized Water

Preparation of Anhydrous Creatine

Anhydrous creatine can be prepared by dehydrating creatine monohydrate at 373 K (100 °C) for 3 hours. The completion of dehydration should be confirmed using thermogravimetric analysis (TGA).[3]

Mechanochemical Synthesis of Creatine Citric Acid Cocrystals (c-CCA)



The synthesis of c-CCA can be achieved through liquid-assisted grinding (LAG). This method involves the milling of creatine and citric acid in the presence of a small amount of water, which acts as a catalyst for cocrystallization.

Protocol:

- Combine equimolar amounts of creatine monohydrate (149 mg, 1.00 mmol) and anhydrous citric acid (192 mg, 1.00 mmol) in a stainless-steel milling canister.[1]
- Add one stainless-steel ball bearing (4.0 g) to the canister.[1]
- Mill the mixture for 30 minutes at a frequency of 30 Hz.[1]
- The resulting product will be a sticky solid, which should be left to dry under ambient conditions for 24 hours to yield the dry, crystalline c-CCA.[1]

Alternatively, the same cocrystal can be produced by milling anhydrous creatine with citric acid monohydrate, or by milling both creatine monohydrate and citric acid monohydrate together.[1]

Synthesis of Coamorphous Creatine Citric Acid (a-CCA)

Under dry conditions, mechanochemical synthesis yields a coamorphous formulation (a-CCA), which can be considered an intermediate that converts to the crystalline form upon exposure to humidity.[3][5]

Protocol:

- Combine equimolar amounts of anhydrous creatine (131 mg, 1.00 mmol) and anhydrous citric acid (192 mg, 1.00 mmol) in a stainless-steel milling canister.[1]
- Add one stainless-steel ball bearing (4.0 g) to the canister.[1]
- Mill the mixture for 30 minutes at a frequency of 30 Hz.[1]
- The resulting fine powder is the coamorphous a-CCA and should be handled under a dry, inert atmosphere (e.g., in a drybox) to prevent crystallization.[1]

Characterization Methods



A suite of analytical techniques is employed to confirm the formation of the cocrystal and to determine its physicochemical properties.

Powder X-Ray Diffraction (PXRD)

PXRD is essential for confirming the crystalline structure of the product and distinguishing it from the starting materials and the coamorphous intermediate.

Protocol:

- · Gently grind the sample material.
- Pack the sample into a borosilicate capillary (0.5 mm diameter).
- Collect diffraction data at room temperature, typically over a 2θ range of 0-25°. For detailed structure solution and refinement, a longer collection time (e.g., 24 hours) may be necessary.
 [5]
- Rotate the capillary during measurement to improve particle statistics.[5]

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the cocrystal and to confirm the stoichiometry of the components.

Protocol:

- Place a sample of c-CCA in an alumina crucible.
- Heat the sample from 25 °C to 1000 °C at a heating rate of 10 °C/min.
- Maintain a constant flow of nitrogen gas during the analysis.

Differential Scanning Calorimetry (DSC)

DSC is employed to investigate the thermal transitions, such as melting and decomposition, of the cocrystal.

Protocol:



- Hermetically seal a sample of c-CCA in an aluminum pan.
- Heat the sample from 30 °C to 140 °C at a rate of 10 °C/min under a constant flow of nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the chemical bonding and functional groups within the cocrystal, helping to confirm the presence of both creatine and citric acid.

Protocol:

- Prepare a sample by grinding 1 mg of the cocrystal with 100 mg of KBr.
- Press the mixture into a pellet.
- Collect the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is utilized to determine the aqueous solubility of the cocrystal.

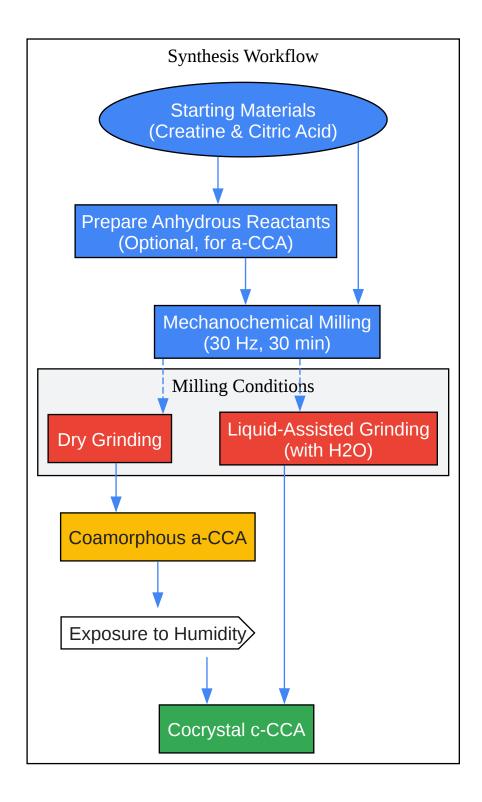
Protocol:

- Prepare saturated solutions of both creatine monohydrate and c-CCA in deionized water.
- Collect 1H NMR spectra of the solutions using a 500 MHz spectrometer with a variable temperature probe.
- Employ a 45° pulse and a 10-second relaxation delay, with 16 scans per measurement.

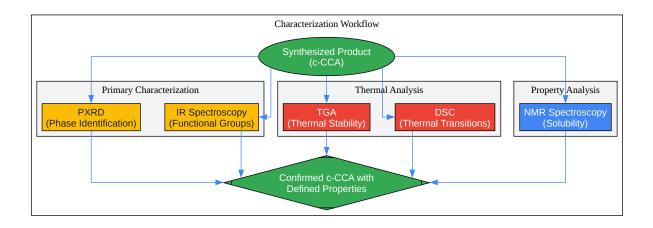
Process and Characterization Workflows

The following diagrams illustrate the experimental workflow for the synthesis of creatine citric acid cocrystals and the logical flow of their characterization.









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